N-(4-(Dimethylamino)butyl)acridine-4-carboxamide
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Overview
Description
4-Acridinecarboxamide, N-(4-(dimethylamino)butyl)- is a chemical compound with the molecular formula C20H23N3O and a molecular weight of 321.4 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acridinecarboxamide, N-(4-(dimethylamino)butyl)- typically involves the reaction of acridine derivatives with appropriate amines. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion of reactants to the desired product .
Industrial Production Methods
Industrial production of 4-Acridinecarboxamide, N-(4-(dimethylamino)butyl)- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. Quality control measures are implemented to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Acridinecarboxamide, N-(4-(dimethylamino)butyl)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives in the presence of a base.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
4-Acridinecarboxamide, N-(4-(dimethylamino)butyl)- has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Investigated for its potential as a DNA intercalator, which can be useful in studying DNA-protein interactions.
Medicine: Explored for its potential as an anti-cancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties
Mechanism of Action
The mechanism of action of 4-Acridinecarboxamide, N-(4-(dimethylamino)butyl)- involves its interaction with DNA. The compound intercalates between DNA base pairs, disrupting the normal structure and function of the DNA molecule. This can lead to the inhibition of DNA replication and transcription, ultimately resulting in cell death. The molecular targets include DNA and various enzymes involved in DNA processing .
Comparison with Similar Compounds
4-Acridinecarboxamide, N-(4-(dimethylamino)butyl)- can be compared with other similar compounds, such as:
N-(2-(dimethylamino)ethyl)-9-aminoacridine-4-carboxamide: Another acridine derivative with potential anti-cancer properties.
N-(2-(dimethylamino)butyl)-9-aminoacridine-4-carboxamide: Similar in structure but with different alkyl chain length, affecting its interaction with DNA and biological activity.
These compounds share similar mechanisms of action but differ in their chemical properties and biological activities, highlighting the uniqueness of 4-Acridinecarboxamide, N-(4-(dimethylamino)butyl)- .
Properties
CAS No. |
106626-58-8 |
---|---|
Molecular Formula |
C20H23N3O |
Molecular Weight |
321.4 g/mol |
IUPAC Name |
N-[4-(dimethylamino)butyl]acridine-4-carboxamide |
InChI |
InChI=1S/C20H23N3O/c1-23(2)13-6-5-12-21-20(24)17-10-7-9-16-14-15-8-3-4-11-18(15)22-19(16)17/h3-4,7-11,14H,5-6,12-13H2,1-2H3,(H,21,24) |
InChI Key |
XNPDBHPDWFZJDS-UHFFFAOYSA-N |
SMILES |
CN(C)CCCCNC(=O)C1=CC=CC2=CC3=CC=CC=C3N=C21 |
Canonical SMILES |
CN(C)CCCCNC(=O)C1=CC=CC2=CC3=CC=CC=C3N=C21 |
106626-58-8 | |
Synonyms |
4-Acridinecarboxamide, N-(4-(dimethylamino)butyl)- |
Origin of Product |
United States |
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